4-Bromo-1,8-diaminonaphthalene
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Overview
Description
4-Bromo-1,8-naphthalenediamine is an organic compound with the molecular formula C10H9BrN2 It is a derivative of 1,8-naphthalenediamine, where one of the hydrogen atoms on the naphthalene ring is replaced by a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-1,8-naphthalenediamine can be synthesized through several methods. One common approach involves the bromination of 1,8-naphthalenediamine. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of 4-Bromo-1,8-naphthalenediamine may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1,8-naphthalenediamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted naphthalenediamine derivatives, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
4-Bromo-1,8-naphthalenediamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including dyes and pigments.
Biology: The compound can be used in the development of fluorescent probes for biological imaging and detection.
Industry: The compound is used in the production of materials with specific electronic and optical properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 4-Bromo-1,8-naphthalenediamine depends on its specific application. In biological systems, it may interact with cellular components such as proteins or nucleic acids, leading to changes in their structure and function. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthalenediamine: The parent compound without the bromine substitution.
4-Chloro-1,8-naphthalenediamine: A similar compound where the bromine atom is replaced by chlorine.
4-Fluoro-1,8-naphthalenediamine: A derivative with a fluorine atom instead of bromine.
Uniqueness
4-Bromo-1,8-naphthalenediamine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding and other non-covalent interactions, making the compound useful in applications where specific molecular recognition is required.
Properties
Molecular Formula |
C10H9BrN2 |
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Molecular Weight |
237.10 g/mol |
IUPAC Name |
4-bromonaphthalene-1,8-diamine |
InChI |
InChI=1S/C10H9BrN2/c11-7-4-5-9(13)10-6(7)2-1-3-8(10)12/h1-5H,12-13H2 |
InChI Key |
LZTGOZGWRIVART-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C(=C1)N)N)Br |
Origin of Product |
United States |
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